molecular formula C22H31ClO B3106423 Docosa-4,7,10,13,16,19-hexaenoyl chloride CAS No. 158754-21-3

Docosa-4,7,10,13,16,19-hexaenoyl chloride

Cat. No.: B3106423
CAS No.: 158754-21-3
M. Wt: 346.9 g/mol
InChI Key: QUABXVPAILNJRV-UHFFFAOYSA-N
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Description

Docosa-4,7,10,13,16,19-hexaenoyl chloride is a derivative of docosahexaenoic acid, a polyunsaturated omega-3 fatty acid. This compound is characterized by its six cis-double bonds at positions 4, 7, 10, 13, 16, and 19. It is primarily used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Docosa-4,7,10,13,16,19-hexaenoyl chloride can be synthesized from docosahexaenoic acid through a chlorination reaction. The process typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

C22H32O2+SOCl2C22H31ClO+SO2+HCl\text{C22H32O2} + \text{SOCl2} \rightarrow \text{C22H31ClO} + \text{SO2} + \text{HCl} C22H32O2+SOCl2→C22H31ClO+SO2+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Docosa-4,7,10,13,16,19-hexaenoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing double or triple bonds.

    Hydrolysis: In the presence of water, it hydrolyzes to form docosahexaenoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

    Catalysts: Lewis acids like aluminum chloride (AlCl3) can be used to facilitate certain reactions.

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

Docosa-4,7,10,13,16,19-hexaenoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce docosahexaenoic acid moieties into various molecules.

    Biology: Studied for its role in cellular signaling and membrane fluidity.

    Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of specialized lipids and nutraceuticals

Mechanism of Action

The mechanism of action of docosa-4,7,10,13,16,19-hexaenoyl chloride involves its conversion to docosahexaenoic acid, which then exerts various biological effects. Docosahexaenoic acid is known to modulate the function of membrane proteins, influence gene expression, and participate in anti-inflammatory pathways. It targets molecular pathways such as the peroxisome proliferator-activated receptor (PPAR) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparison with Similar Compounds

Similar Compounds

    Docosahexaenoic Acid (DHA): The parent compound of docosa-4,7,10,13,16,19-hexaenoyl chloride, known for its role in brain health and anti-inflammatory properties.

    Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with similar anti-inflammatory effects but fewer double bonds.

    Arachidonic Acid (AA): An omega-6 fatty acid involved in inflammatory responses.

Uniqueness

This compound is unique due to its high degree of unsaturation and its ability to be easily converted into docosahexaenoic acid. This makes it a valuable compound for research and industrial applications where the properties of docosahexaenoic acid are desired .

Properties

IUPAC Name

docosa-4,7,10,13,16,19-hexaenoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUABXVPAILNJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720795
Record name Docosa-4,7,10,13,16,19-hexaenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158754-21-3
Record name Docosa-4,7,10,13,16,19-hexaenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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